molecular formula C21H24N4O B10922880 (1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone

(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B10922880
M. Wt: 348.4 g/mol
InChI Key: KRHLXUYPSWKJCA-UHFFFAOYSA-N
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Description

(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE is a complex organic compound belonging to the class of pyrazolopyridines.

Chemical Reactions Analysis

Types of Reactions

(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolopyridine core with a piperidine moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

(1-ethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C21H24N4O/c1-3-25-20-18(14-22-25)17(21(26)24-11-9-15(2)10-12-24)13-19(23-20)16-7-5-4-6-8-16/h4-8,13-15H,3,9-12H2,1-2H3

InChI Key

KRHLXUYPSWKJCA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)C

Origin of Product

United States

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